2-Fold Greater Potency Against HT29 Colorectal Carcinoma Cells vs. Scutebarbatine G
In a head-to-head cytotoxicity comparison using the methylene blue dye assay, scutebarbatine H (compound 4) demonstrated an IC₅₀ of 3.5 ± 3.4 μM against HT29 colorectal carcinoma cells, while scutebarbatine G (compound 1) showed an IC₅₀ of 6.9 ± 1.3 μM under identical experimental conditions [1]. This represents an approximately 2.0-fold increase in potency for scutebarbatine H, with the differentiation being most pronounced in the HT29 line among the three tested cancer types [1]. The results are means ± SD of three independent replicates [1].
| Evidence Dimension | Cytotoxic potency (IC₅₀) against HT29 colorectal carcinoma |
|---|---|
| Target Compound Data | Scutebarbatine H (4): IC₅₀ = 3.5 ± 3.4 μM |
| Comparator Or Baseline | Scutebarbatine G (1): IC₅₀ = 6.9 ± 1.3 μM |
| Quantified Difference | ~2.0-fold lower IC₅₀ (greater potency) |
| Conditions | HT29 colorectal carcinoma cell line; methylene blue dye assay; 3 independent replicates; positive controls etoposide (IC₅₀ 2.0 ± 0.7 μM) and cisplatin (IC₅₀ 5.2 ± 1.5 μM) |
Why This Matters
For investigators targeting colorectal cancer models, scutebarbatine H provides a materially lower IC₅₀ than its closest structural analog scutebarbatine G, reducing the compound quantity required per experiment and potentially improving the separation between efficacy and solubility-limited artifacts.
- [1] Dai S-J, Peng W-B, Shen L, et al. Five New neo-Clerodane Diterpenoid Alkaloids from Scutellaria barbata with Cytotoxic Activities. Chem Pharm Bull. 2007;55(8):1218-1221. doi:10.1248/cpb.55.1218 View Source
